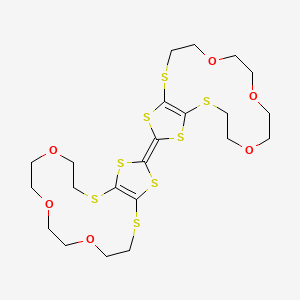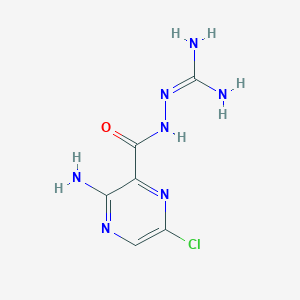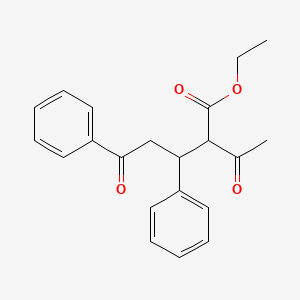
(2-Chloro-5-nitrophenyl)-phenylmethanone;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)-phenylmethanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)-phenylmethanone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Amino-5-chlorobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)-phenylmethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)-phenylmethanone involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrobenzyl alcohol
- 2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
(2-Chloro-5-nitrophenyl)-phenylmethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-phenylmethanone;ethane |
InChI |
InChI=1S/C13H8ClNO3.C2H6/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9;1-2/h1-8H;1-2H3 |
InChI Key |
NLMWZEIXXWZQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)







